molecular formula C19H16FN3O2 B2693934 2-(4-fluorophenyl)-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)acetamide CAS No. 1207016-31-6

2-(4-fluorophenyl)-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)acetamide

Cat. No.: B2693934
CAS No.: 1207016-31-6
M. Wt: 337.354
InChI Key: QCYKASCTABHKIX-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)acetamide is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 2-(4-fluorophenyl)-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of 4-fluoroaniline, which undergoes acylation to form 4-fluoroacetanilide. This intermediate is then reacted with 4-(6-methylpyridazin-3-yloxy)benzoyl chloride under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-(4-fluorophenyl)-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings. Common reagents for these reactions include halides and alkoxides.

Scientific Research Applications

2-(4-fluorophenyl)-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 2-(4-fluorophenyl)-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

    2-(4-chlorophenyl)-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)acetamide: This compound has a chlorine atom instead of a fluorine atom, which can lead to different reactivity and biological activity.

    2-(4-bromophenyl)-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)acetamide: The presence of a bromine atom can affect the compound’s interactions with molecular targets and its overall stability.

These comparisons highlight the importance of the specific substituents in determining the properties and applications of the compound.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2/c1-13-2-11-19(23-22-13)25-17-9-7-16(8-10-17)21-18(24)12-14-3-5-15(20)6-4-14/h2-11H,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYKASCTABHKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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